molecular formula C8H12N2 B1288016 (4-Ethylpyridin-2-yl)methanamine CAS No. 1211592-52-7

(4-Ethylpyridin-2-yl)methanamine

Cat. No.: B1288016
CAS No.: 1211592-52-7
M. Wt: 136.19 g/mol
InChI Key: FJHHDCQDDZONBY-UHFFFAOYSA-N
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Description

(4-Ethylpyridin-2-yl)methanamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-3-4-10-8(5-7)6-9/h3-5H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHHDCQDDZONBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592945
Record name 1-(4-Ethylpyridin-2-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211592-52-7
Record name 1-(4-Ethylpyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethylpyridin-2-yl)methanamine
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Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of (4-Ethylpyridin-2-yl)methanamine and its Derivatives

The synthesis of this compound and related pyridin-2-yl-methylamine derivatives can be achieved through several strategic pathways. These methods often involve the construction of the core pyridine (B92270) ring followed by the introduction or modification of the aminomethyl group.

A primary route to this compound involves the reduction of the corresponding nitrile, 4-ethylpyridine-2-carbonitrile. This nitrile intermediate can be prepared from 4-ethyl-2-halopyridines through nucleophilic substitution with a cyanide salt, often facilitated by a catalyst. google.com For example, the reaction of 2-bromo-4-ethylpyridine with cuprous cyanide can yield the desired nitrile.

Once the 2-cyano-4-ethylpyridine is obtained, it can be converted to the target amine via catalytic hydrogenation. This process typically employs a metal catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere. The nitrile group is reduced to a primary amine, yielding this compound.

ReactantReagentsProductNotes
4-Ethyl-2-halopyridineCuCN or KCN4-Ethylpyridine-2-carbonitrileNucleophilic substitution
4-Ethylpyridine-2-carbonitrileH₂, Raney Ni or Pd/CThis compoundCatalytic hydrogenation

A related approach is the reductive amination of cyanohydrins, which provides a versatile method for preparing pyridin-2-yl-methylamine derivatives. google.com This pathway involves the reaction of a cyanohydrin with the aminomethylpyridine in a reducing medium.

General methods for the synthesis of pyridin-2-yl-methylamine derivatives often leverage the reactivity of the pyridine ring. One common strategy is the direct conversion of N-vinyl and N-aryl amides into pyridine derivatives through activation with trifluoromethanesulfonic anhydride and subsequent reaction with a π-nucleophile. organic-chemistry.org

Another approach involves the reaction of 2-substituted pyridine derivatives with a nitroalkane in the presence of a base, followed by hydrogenation of the resulting 2-nitromethylpyridine derivative. google.com For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine can be reacted with nitromethane to form 3-chloro-2-nitromethyl-5-(trifluoromethyl)pyridine, which is then reduced to the corresponding aminomethylpyridine. google.com

Multicomponent reactions also offer an efficient pathway to highly substituted 2-aminopyridine (B139424) derivatives, which can be further functionalized. nih.gov For example, the reaction of enaminones, malononitrile, and primary amines under solvent-free conditions provides a direct route to 2-amino-3-cyanopyridines. nih.gov

Functionalization and Derivatization Reactions

This compound possesses multiple reactive sites, including the benzylic C(sp³)–H bonds of the ethyl group, the primary amine, and the pyridine ring itself, allowing for a wide range of functionalization and derivatization reactions.

The C(sp³)–H bonds at the benzylic position of the ethyl group in this compound and related azaarenes are susceptible to functionalization. acs.orgnih.gov These reactions provide a direct method for introducing new functional groups without pre-functionalization of the substrate. wisc.edursc.org

Methods for benzylic C–H functionalization often involve transition-metal catalysis or photoredox catalysis. nih.govrsc.org For example, Lewis acid catalysis can be used to activate the azaarene, increasing the acidity of the benzylic C–H bonds and enabling their addition to electron-deficient alkenes. acs.org Additionally, visible-light-mediated photoredox catalysis has been shown to be effective for the selective intermolecular C–N and C–O bond formation at the benzylic position. nih.gov

Reaction TypeCatalyst/ReagentFunctional Group Introduced
C-C Bond FormationLewis AcidAlkyl
C-N Bond FormationPhotoredox CatalystAmino, Azolyl
C-O Bond FormationPhotoredox CatalystHydroxy, Alkoxy
ChlorinationPolar Chlorination ReagentsChloro

The primary amine group of this compound is a key site for derivatization through N-alkylation and N-arylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or alcohols under borrowing hydrogen conditions. rsc.org Ruthenium(II)-NHC complexes have been shown to catalyze the N-alkylation of amines with alcohols efficiently. researchgate.net

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds between amines and aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to this compound to synthesize N-aryl derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a wide range of substrates. nih.govnih.govacsgcipr.org

ReactionCatalystCoupling PartnerProduct
N-AlkylationRu(II)-NHC complexAlcoholN-Alkyl derivative
N-Arylation (Buchwald-Hartwig)Palladium complex with phosphine ligandAryl halideN-Aryl derivative

The bifunctional nature of this compound, containing both a nucleophilic amine and a pyridine ring, makes it a valuable precursor for the synthesis of polyheterocyclic systems. nih.gov These reactions often involve cyclocondensation or intramolecular cyclization.

One notable example is the synthesis of imidazo[1,5-a]pyridines through the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners such as carboxylic acids, aldehydes, or nitroalkanes. beilstein-journals.org Another approach is the condensation of 2-(aminomethyl)pyridine with 1,3-diones, which proceeds through a (2-pyridyl)methylimine intermediate to form 3,5-disubstituted-2-(2-pyridyl)pyrroles. researchgate.net Intramolecular C-H bond functionalization, catalyzed by rhodium, can also be used to construct multicyclic pyridine derivatives from substrates with tethered alkenes. nih.gov

PrecursorReagentResulting Heterocycle
2-(Aminomethyl)pyridineNitroalkanesImidazo[1,5-a]pyridine
2-(Aminomethyl)pyridine1,3-Diones2-(2-Pyridyl)pyrrole
2-(Aminomethyl)pyridine derivative2,2,2-trifluoro-N-arylacetimidoyl chloridesTrifluoromethylated quinazoline
Pyridine with tethered alkeneRhodium catalystMulticyclic pyridine

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Chelation Properties of Pyridylmethanamines

Pyridylmethanamines, including (4-Ethylpyridin-2-yl)methanamine, are classified as bidentate ligands. This means they can bind to a central metal ion through two donor atoms simultaneously, in this case, the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the aminomethyl group. This dual-point attachment is known as chelation, a process that generally imparts greater stability to the resulting metal complex compared to coordination with monodentate ligands, which bind through only one atom. This enhanced stability is known as the chelate effect and is a fundamental principle in ligand design.

The specific geometry of the chelate ring formed by the ligand and the metal ion is crucial. For this compound, the two nitrogen donor atoms are separated by a flexible ethyl bridge, which allows for the formation of a stable five-membered chelate ring upon coordination. The "bite angle," the angle formed between the two donor atoms and the metal center (N-M-N), is a critical parameter that influences the geometry and stability of the complex. The flexibility of the aminomethyl group allows for some variation in this bite angle to accommodate the preferred coordination geometry of different metal ions.

The ethyl group at the 4-position of the pyridine ring can also influence the ligand's properties. While not directly involved in coordination, this alkyl group can affect the electronic properties of the pyridine nitrogen through inductive effects and can also introduce steric bulk, which may influence the packing of the complexes in the solid state.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridylmethanamine-derived ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be isolated as crystalline solids and their structures and properties elucidated through various analytical techniques.

Transition metal(II) ions, such as copper(II), nickel(II), and iron(II), readily form complexes with bidentate N-donor ligands like pyridylmethanamines. The synthesis is often straightforward, involving the mixing of stoichiometric amounts of the metal(II) salt (e.g., chloride, nitrate, or perchlorate) and the ligand in a solvent such as ethanol (B145695) or methanol. Gentle heating or stirring at room temperature is often sufficient to drive the reaction to completion.

For instance, the reaction of a copper(II) salt with a bidentate pyridyl-triazole ligand, which shares structural similarities with this compound, has been shown to yield dinuclear complexes. In one example, a copper(II) complex with 3-(2-pyridyl)-5-ethyl-1,2,4-triazole was synthesized, where the ligand acts as a bidentate bridge between two copper centers. nih.govenamine.net Similarly, copper(II) complexes with 2-ethylpyridine (B127773) have been prepared, resulting in mononuclear complexes with a trans-[CuCl2(ligand)2] geometry. semanticscholar.org

The nature of the anion from the metal salt and the solvent used can also play a significant role in the final structure of the complex, sometimes being incorporated into the coordination sphere or influencing the crystal packing.

For complexes with pyridyl-containing ligands, X-ray diffraction studies have revealed a variety of coordination environments. For example, the crystal structure of a copper(II) complex with 2-ethylpyridine, trans-[CuCl2(etpy)2], shows a four-coordinate, slightly distorted square planar geometry around the copper(II) ion. semanticscholar.org In contrast, a dinuclear copper(II) complex with a bridging pyridyl-triazole ligand exhibits a distorted trigonal-bipyramidal geometry around each copper center. nih.govenamine.net

A cadmium(II) complex with 4-ethylpyridine (B106801), [Cd(4-ethylpyridine)2][Au(CN)2]2, demonstrates how the ligand can be incorporated into more complex, multi-metallic structures, with the 4-ethylpyridine ligands coordinating to the cadmium center. researchgate.net These examples highlight the structural diversity that can be achieved with pyridyl-based ligands, which is heavily influenced by the nature of the metal ion and the other coordinating species.

Below is a table summarizing selected crystallographic data for complexes with ligands analogous to this compound.

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)Reference
trans-[CuCl2(2-ethylpyridine)2]Cu(II)Distorted Square PlanarCu-N: ~2.0, Cu-Cl: ~2.3N-Cu-N: ~180, Cl-Cu-Cl: ~180 semanticscholar.org
[Cu2(3-(2-pyridyl)-5-ethyl-1,2,4-triazolate)2(OAc)2(dmf)2]Cu(II)Distorted Trigonal-BipyramidalCu-N(pyridyl): ~2.0, Cu-N(triazole): ~1.9, Cu-O: ~1.9-2.2Variable nih.govenamine.net
[Cd(4-ethylpyridine)2][Au(CN)2]2Cd(II)Octahedral (bridged by cyanide)Cd-N: ~2.4N-Cd-N: ~180 researchgate.net

Electronic and Magnetic Properties of Metal Complexes

The coordination of this compound to a metal ion significantly influences the electronic and magnetic properties of the resulting complex. These properties are of fundamental interest and are crucial for potential applications in areas such as molecular magnetism and catalysis.

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. Iron(II) complexes with N-donor ligands are particularly well-known for exhibiting SCO.

For an octahedral iron(II) complex, the LS state (S=0) is diamagnetic, while the HS state (S=2) is paramagnetic. The transition between these states is accompanied by changes in magnetic properties, color (thermochromism), and molecular structure, particularly the metal-ligand bond lengths.

While no specific studies on the spin crossover properties of this compound complexes were found, extensive research on analogous iron(II) complexes with bidentate and tridentate pyridyl-containing ligands demonstrates that this class of ligands can promote SCO behavior. For example, iron(II) complexes with 2,6-bis(benzimidazol-2-yl)pyridine have been shown to exhibit spin crossover. rsc.org Similarly, iron(II) coordination polymers with bridging pyridyl-based ligands have displayed SCO with thermal hysteresis. nih.gov The occurrence and characteristics of SCO (e.g., the transition temperature) are highly sensitive to the ligand field strength, steric effects, and intermolecular interactions within the crystal lattice.

The magnetic properties of a hypothetical [Fe( this compound )3]2+ complex could be expected to be temperature-dependent, potentially showing a transition from a diamagnetic low-spin state at low temperatures to a paramagnetic high-spin state at higher temperatures. The effective magnetic moment (μeff) would change accordingly, from approximately 0 B.M. in the LS state to around 5.0-5.5 B.M. in the HS state.

The redox behavior of metal complexes is a critical aspect of their chemistry, particularly for applications in catalysis and electron transfer processes. Cyclic voltammetry is a common technique used to study the oxidation and reduction potentials of these complexes.

The pyridylmethanamine ligand itself can have an impact on the redox potentials of the metal center. The electron-donating or -withdrawing nature of the substituents on the pyridine ring can tune the electron density at the metal, thereby making it easier or harder to oxidize or reduce. The ethyl group at the 4-position of this compound is weakly electron-donating, which would be expected to slightly stabilize higher oxidation states of the coordinated metal ion compared to an unsubstituted pyridyl ligand.

Studies on copper(II) complexes with pyridine-alkoxide ligands have shown that the ligands can be redox-active and that their modification can influence the redox properties of the copper center. The redox behavior of these complexes is often complex and can involve both the metal center and the ligand.

The following table presents hypothetical redox data for a metal complex with this compound, based on trends observed for similar complexes.

ComplexRedox ProcessPotential (V vs. Fc/Fc+)Comment
[M(this compound)n]x+M(II)/M(III)Dependent on metal 'M'The ethyl group may slightly lower the potential compared to unsubstituted analogues.
[M(this compound)n]x+M(II)/M(I)Dependent on metal 'M'The bidentate chelation generally stabilizes the complex.

Catalytic Applications of Pyridylmethanamine Based Ligands

Homogeneous Catalysis with Transition Metal Complexes

Pyridylmethanamine ligands are adept at forming stable and catalytically active complexes with a variety of transition metals. The nitrogen atoms of the pyridine (B92270) ring and the amine group can coordinate to a metal center in a bidentate or polydentate fashion, creating a robust framework that can be electronically and sterically modified. These modifications can significantly influence the catalytic performance of the resulting metal complexes in various homogeneous catalytic processes.

Applications in Hydrogen Evolution Reaction (HER) Catalysis

The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a critical aspect of developing a sustainable hydrogen economy. Cobalt complexes featuring pyridyl-amine ligands have shown considerable promise in this area. These complexes can mediate the reduction of protons to molecular hydrogen, often with high efficiency.

Research on cobalt complexes with hexadentate amino-pyridyl ligands has demonstrated their high activity in HER. nih.gov The performance of these catalysts is attributed to the ability of the ligand to assist in proton transfer processes through intramolecular routes, which can involve detached pyridine units. nih.gov For instance, a cobalt complex with a hydroxyl-substituted pyridyl moiety has been reported to be a particularly fast catalyst for HER, achieving a maximum turnover frequency (TOF) of 1.6 (±0.5) × 105 s−1. nih.gov While this specific complex is more elaborate than a simple (4-Ethylpyridin-2-yl)methanamine complex, it highlights the potential of the pyridyl-amine framework in facilitating HER. The ethyl group at the 4-position of the pyridine ring in this compound is an electron-donating group, which could potentially enhance the electron density at the metal center, thereby facilitating the proton reduction process.

Catalyst PrecursorProton SourceSolventMaximum Turnover Frequency (TOFmax) (s-1)Overpotential (mV)
Cobalt complex with a hydroxyl-substituted hexadentate amino-pyridyl ligandTrifluoroacetic acidAcetonitrile1.6 (±0.5) × 105~700
[Co(DPA-Bpy)Cl]ClAcetic AcidAcetonitrile/WaterNot Reported560

Role in Other Organometallic Catalytic Transformations

Beyond HER, pyridylmethanamine-based ligands are instrumental in a range of other organometallic catalytic transformations. Ruthenium complexes incorporating pyridyl-containing ligands, for example, have been extensively studied as catalysts for transfer hydrogenation reactions. mdpi.comwebofproceedings.org These reactions are crucial in organic synthesis for the reduction of ketones and aldehydes to their corresponding alcohols.

The catalytic activity of these ruthenium complexes is influenced by the nature of the pyridyl-amine ligand. For instance, ruthenium(II) complexes bearing pyridyl-supported pyrazolyl-imine ligands have been shown to be effective catalysts for the transfer hydrogenation of ketones. researchgate.net In these systems, the ligand framework plays a critical role in the catalytic cycle, which typically involves the formation of a ruthenium-hydride intermediate. The electronic properties of the pyridine ring, modulated by substituents like the ethyl group in this compound, can impact the stability and reactivity of this key intermediate. Electron-donating groups are generally expected to increase the catalytic activity in such transformations.

Catalyst PrecursorSubstrateHydrogen DonorBaseConversion (%)Time (h)
[Ru(η6-p-cymene)(2a)Cl2]2-Hexanone2-PropanolKOH976
[(p-cymene)RuCl2]2 with 2,2′-bibenzimidazoleAcetophenone2-PropanolNot specified92Not specified
Ruthenium(II) Pyrazolyl-Pyridyl-Oxazolinyl ComplexVarious Ketones2-PropanolNot specifiedup to >99Not specified

Design Principles for Catalytically Active Pyridyl-Amine Systems

The design of effective pyridyl-amine based catalysts hinges on several key principles that relate the ligand structure to the catalytic activity of the metal complex.

Electronic Effects: The electronic properties of the pyridine ring are a crucial design element. The introduction of electron-donating or electron-withdrawing substituents can significantly alter the electron density at the metal center. rsc.orgacs.org An electron-donating group, such as the ethyl group in this compound, can increase the electron density on the metal, which can be beneficial for catalytic processes that involve oxidative addition or reductive elimination steps. researchgate.net Conversely, electron-withdrawing groups can enhance the Lewis acidity of the metal center, which may be advantageous in other catalytic transformations. acs.org

Hemilability: In some cases, the pyridine or amine donor of a pyridyl-amine ligand can reversibly dissociate from the metal center. This hemilabile behavior can open up a coordination site for substrate binding and is a key design principle in certain catalytic systems.

Mechanistic Aspects of Catalytic Cycles Involving Pyridylmethanamine Ligands

Understanding the mechanism of a catalytic reaction is fundamental to the rational design of improved catalysts. For pyridylmethanamine-based catalysts, the ligand is often intimately involved in the catalytic cycle.

In the context of the Hydrogen Evolution Reaction catalyzed by cobalt-polypyridyl complexes, the mechanism is often described as a series of electron transfer (E) and chemical (C) steps. nih.gov A common pathway is the ECEC mechanism, which involves the following general steps:

E: Reduction of the initial Co(II) complex to a Co(I) species.

C: Protonation of the Co(I) species to form a Co(III)-hydride intermediate.

E: A second reduction to a Co(II)-hydride species.

C: A second protonation event, leading to the release of H2 and regeneration of the Co(II) catalyst.

Mechanistic studies on a tertpyridine-amine cobalt complex have suggested that the rate-determining step in the formation of the cobalt-hydride intermediate can be the structural reorganization of the complex and the surrounding solvent. acs.orgnih.gov The pyridyl-amine ligand plays a crucial role in stabilizing the different cobalt oxidation states and can also act as a proton relay, facilitating the proton transfer steps.

For transfer hydrogenation reactions catalyzed by ruthenium-pyridyl-amine complexes, the mechanism typically involves the formation of a ruthenium-hydride species. This is often generated by the reaction of the ruthenium precursor with a hydrogen donor, such as 2-propanol, in the presence of a base. The substrate (e.g., a ketone) then coordinates to the ruthenium-hydride complex, followed by the insertion of the carbonyl group into the Ru-H bond and subsequent release of the alcohol product. The pyridyl-amine ligand remains coordinated to the ruthenium center throughout the catalytic cycle, providing a stable and electronically tunable environment.

Theoretical and Mechanistic Investigations

Computational Chemistry Studies on Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic properties and reactivity of molecules like (4-Ethylpyridin-2-yl)methanamine.

Density Functional Theory (DFT) Applications to Pyridine (B92270) Derivatives

DFT has become a cornerstone in the theoretical study of pyridine derivatives due to its balance of computational cost and accuracy. acs.orgnih.gov It is extensively used to calculate various molecular properties, including heats of formation and electronic structures. worldscientific.comresearchgate.net For instance, DFT calculations with hybrid exchange-correlation functionals have demonstrated chemical accuracy for gas-phase data of substituted pyridinium (B92312) ions. acs.org The choice of functional and basis set is crucial for obtaining reliable results. Studies have shown that methods like B3PW91 can accurately compute the heats of formation for pyridine N-oxide compounds. worldscientific.comresearchgate.net The electronic structure of pyridine derivatives, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), can be effectively modeled, providing a basis for understanding their reactivity.

Prediction of Acidity, Basicity, and Nucleophilicity of Pyridine Scaffolds

The basicity of the pyridine nitrogen and the nucleophilicity of the aminomethyl group are key features of this compound. DFT, in conjunction with implicit solvation models, is a powerful tool for predicting the acidity constants (pKa) of substituted pyridinium cations. acs.org These computational approaches can achieve an accuracy with unsigned errors under 1 pKa unit when benchmarked against experimental data. acs.org The prediction of pKa values is sensitive to the chosen solvation model, basis set, and even the geometry of the molecule in the gas versus solution phase. acs.orgnih.gov The nucleophilicity, which is crucial for many of its reactions, can also be inferred from the calculated electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the partial charges on the nitrogen atoms.

Elucidation of Reaction Mechanisms

Understanding the pathways through which this compound reacts is vital for its application and for predicting potential degradation products.

Investigations into Metal-Assisted Fragmentation Pathways

The interaction of pyridine derivatives with metal ions can lead to specific fragmentation patterns, which are often studied using mass spectrometry. researchgate.netnih.gov In the presence of metals, the fragmentation of related pyridine-containing structures can be initiated by processes such as homolytic cleavage. nih.gov For instance, in platinum complexes, protonation preferences are influenced by the ligands, which in turn affects the subsequent fragmentation. researchgate.net Tandem mass spectrometry (MS/MS) combined with computational chemistry is a powerful approach to elucidate these fragmentation pathways. nih.govnih.govnih.gov The study of such pathways is crucial for identifying metabolites and degradation products of more complex molecules containing the this compound scaffold.

Interactive Table: Predicted Collision Cross Section (CCS) values for this compound Adducts. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+ 137.10733 128.0
[M+Na]+ 159.08927 136.0
[M-H]- 135.09277 130.0
[M+NH4]+ 154.13387 148.3
[M+K]+ 175.06321 133.9
[M+H-H2O]+ 119.09731 121.7
[M+HCOO]- 181.09825 152.1
[M+CH3COO]- 195.11390 176.2
[M+Na-2H]- 157.07472 135.5
[M]+ 136.09950 126.7
[M]- 136.10060 126.7

Theoretical Exploration of Oxidative Properties and C-H Activation Mechanisms

The oxidation of pyridine derivatives is a reaction of significant interest, particularly in the context of drug metabolism and material stability. nih.gov Quantum chemical calculations have been employed to investigate the oxidation of pyridine by reagents like hydrogen peroxide. nih.gov These studies can reveal the influence of reaction conditions, such as pH and the presence of co-solvents, on the reaction mechanism. nih.gov

Furthermore, the activation of C-H bonds in pyridine rings is a key step in many synthetic methodologies. nih.govmdpi.comrsc.org Theoretical studies can shed light on the regioselectivity of C-H activation, which is often influenced by the electronic character of the C-H bonds and the steric environment of the pyridine ring. nih.gov For example, electron-withdrawing groups can facilitate C-H activation at specific positions by increasing the acidity of the corresponding C-H bond. nih.gov Lewis acid coordination to the pyridine nitrogen can also play a crucial role in activating C-H bonds and directing the regioselectivity of subsequent functionalization reactions. nih.gov

Structure-Activity Relationship (SAR) Studies in Related Pyridine Methanamines for Enzyme Inhibition

The this compound scaffold is a component of various molecules designed to interact with biological targets. Structure-activity relationship (SAR) studies are crucial for optimizing the inhibitory activity of these molecules. nih.govnih.gov

SAR studies on pyridine derivatives have revealed key structural features that influence their biological activity. nih.govnih.govnih.govacs.org For instance, in a series of pyridine diamine derivatives designed as cholinesterase inhibitors, the nature and position of substituents on the pyridine ring and the length of the linker chain were found to be critical for inhibitory potency. nih.govacs.org Generally, the protonated amine group and the substituted aromatic moiety are crucial for binding to the active sites of enzymes. nih.gov

In the context of Janus kinase (JAK) inhibitors, SAR studies of 2-aminopyridine (B139424) derivatives have shown that substituents in the solvent-accessible region can significantly impact both the inhibitory activity and the selectivity against different JAK isoforms. rhhz.netresearchgate.net Molecular docking and 3D-QSAR studies are often employed to rationalize the observed SAR and to guide the design of more potent and selective inhibitors. researchgate.net These computational approaches help in understanding the interactions between the inhibitor and the amino acid residues in the enzyme's active site.

Interactive Table: Inhibition of Cholinesterases by Pyridine Diamine Derivatives. nih.govacs.org

Compound Structure % Inhibition on EeAChE at 9 μM % Inhibition on eqBChE at 9 μM
23 Phenyl group, 5-methylene chain Low Low
24 4-Chlorophenyl group, 5-methylene chain Low Low
25 Phenyl group, 6-methylene chain 73 More potent than pyrimidine (B1678525) analogs
26 4-Chlorophenyl group, 6-methylene chain 24-30 More potent than pyrimidine analogs
27 4-Bromophenyl group, 6-methylene chain 24-30 More potent than pyrimidine analogs
29 3,4,5-Trimethoxyphenyl group, 6-methylene chain 24-30 More potent than pyrimidine analogs

Note: EeAChE refers to Electrophorus electricus acetylcholinesterase, and eqBChE refers to equine butyrylcholinesterase. Data is generalized from the source.

Advanced Characterization Techniques for Functional Analysis

Single-Crystal X-ray Diffraction for Precise Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful analytical technique that provides the exact three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and crystallographic parameters, which are fundamental to understanding the compound's structure and properties.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)15.678
α (°)90
β (°)98.76
γ (°)90
Volume (ų)850.45
Z4
Density (calculated) (g/cm³)1.065

Note: The data in this table is hypothetical and serves as an example of what would be determined through single-crystal X-ray diffraction analysis.

Advanced Spectroscopic Methods for Electronic and Magnetic Analysis (e.g., X-ray Absorption Spectroscopy)

Advanced spectroscopic techniques, such as X-ray Absorption Spectroscopy (XAS), are employed to probe the electronic structure and local coordination environment of specific elements within a molecule. XAS is particularly useful for studying the oxidation state and coordination chemistry of metal ions in complexes, but it can also provide valuable information about the electronic properties of organic compounds.

XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom, while the EXAFS region gives details about the bond distances to neighboring atoms.

For a compound like (4-Ethylpyridin-2-yl)methanamine, XAS could be used, for instance, in studies where it acts as a ligand in a metal complex. The technique would allow researchers to investigate the electronic interactions between the ligand and the metal center.

Although specific XAS studies on this compound are not currently published, the following table illustrates the type of information that could be derived from such an analysis if it were part of a metal complex.

Spectroscopic Parameter Information Obtained
XANES Edge PositionOxidation state of the central atom
XANES Pre-edge FeaturesCoordination geometry and symmetry
EXAFS Fourier Transform PeaksRadial distribution of neighboring atoms
EXAFS Fitting ParametersBond distances and coordination numbers

Note: This table represents the potential data that could be generated from XAS analysis and is for illustrative purposes.

Emerging Applications and Material Science Contributions

Contributions as Synthetic Building Blocks for Diverse Organic Molecules

The inherent structure of (4-Ethylpyridin-2-yl)methanamine, featuring a primary amine and a pyridine (B92270) ring, theoretically positions it as a valuable precursor in the synthesis of more complex organic molecules. The amine group can readily undergo a variety of chemical transformations, such as alkylation, acylation, and condensation reactions to form Schiff bases. These reactions are fundamental in constructing larger molecular frameworks, including heterocyclic systems and coordination complexes with potential biological activities.

However, a detailed survey of scientific databases and chemical literature does not yield specific examples of this compound being extensively utilized as a starting material for a diverse range of organic molecules. While the broader class of pyridyl-containing amines is widely employed in medicinal chemistry and catalysis, dedicated research on the synthetic utility of this particular ethyl-substituted derivative is not prominently documented.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential Product Class
AcylationAmides
AlkylationSecondary and Tertiary Amines
Condensation with Aldehydes/KetonesSchiff Bases (Imines)
Nucleophilic Aromatic SubstitutionSubstituted Pyridine Derivatives
Coordination with Metal IonsMetal Complexes

Supramolecular Assemblies and Functional Materials Development

The nitrogen atom of the pyridine ring and the lone pair of electrons on the primary amine nitrogen make this compound a candidate for involvement in non-covalent interactions, such as hydrogen bonding and metal coordination, which are the cornerstones of supramolecular chemistry. These interactions can drive the self-assembly of molecules into well-ordered, higher-dimensional structures like coordination polymers and metal-organic frameworks (MOFs). Such materials are of significant interest for applications in gas storage, catalysis, and sensing.

Nevertheless, there is a conspicuous lack of published research demonstrating the use of this compound in the design and synthesis of supramolecular assemblies or functional materials. The potential for this molecule to act as a ligand in the formation of coordination polymers or as a component in hydrogen-bonded networks remains largely unexplored in the available scientific literature.

Research in Molecular Devices and Responsive Systems (e.g., Spin Crossover Materials)

The field of molecular devices and responsive systems often relies on molecules that can switch between different states in response to external stimuli. Spin crossover (SCO) materials, typically involving iron(II) complexes with nitrogen-donor ligands, are a prime example of such systems, with potential applications in data storage and sensing. The bidentate N,N-donor capability of ligands derived from this compound could, in principle, create the necessary coordination environment around a metal center to facilitate spin crossover behavior.

A thorough search of the scientific literature, however, reveals no studies specifically investigating the synthesis or magnetic properties of metal complexes derived from this compound for applications in spin crossover materials or other molecular devices. While research on related pyridine-based ligands in SCO complexes is prevalent, this specific ethyl-substituted methanamine derivative has not been a focus of such investigations. The influence of the ethyl group on the ligand field strength and, consequently, on the spin state of a coordinated metal ion remains an open area for future research.

Future Research Directions and Challenges in 4 Ethylpyridin 2 Yl Methanamine Chemistry

Innovations in Green Synthetic Methodologies

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. For (4-Ethylpyridin-2-yl)methanamine, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more elegant and eco-friendly approaches.

Key areas of innovation are anticipated to include:

One-Pot Multicomponent Reactions (MCRs): MCRs offer a highly efficient strategy for constructing complex molecules like this compound in a single step from readily available starting materials. nih.govnih.govacs.orgresearchgate.net The Hantzsch pyridine (B92270) synthesis, a classic MCR, has been a subject of green chemistry modifications, exploring the use of ionic liquids and solvent-free conditions. wikipedia.org Future research could adapt such MCRs to incorporate the specific substitution pattern of this compound, significantly improving atom economy and reducing purification steps.

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically accelerate reaction times, improve yields, and often enables the use of greener solvents. nih.govnih.govacs.orgresearchgate.netnih.govresearchgate.net Investigating microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could lead to more energy-efficient and scalable processes.

Biocatalysis: The use of whole-cell biocatalysts or isolated enzymes offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org For instance, research has demonstrated the synthesis of pyridine derivatives from biorenewable feedstocks like lignin and glycerol through biocatalytic and thermo-catalytic processes. rsc.orgacsgcipr.org A forward-looking approach would be to engineer enzymatic pathways for the direct synthesis of functionalized pyridines, including this compound, from renewable sources.

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and facilitate seamless scale-up. nih.govresearchgate.netacs.orgmdpi.comacs.org The integration of flow chemistry with other green techniques, such as microwave heating or supported catalysts, could lead to highly efficient and automated production of this compound.

Development of Highly Selective and Sustainable Catalytic Systems

Catalysis is at the heart of modern chemical synthesis, and the development of novel catalytic systems is crucial for advancing the chemistry of this compound. The focus will be on catalysts that are not only highly active and selective but also reusable and derived from abundant, non-toxic materials.

Future research in this area will likely concentrate on:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the functionalization of C-H bonds and the construction of heterocyclic rings under mild conditions. iciq.orgnih.govresearchgate.netrecercat.catresearchgate.netchemeurope.com This approach could be instrumental in developing novel synthetic routes to this compound or for its further derivatization, offering a green alternative to traditional cross-coupling reactions.

Magnetically Recoverable Nanocatalysts: The immobilization of catalytically active species on magnetic nanoparticles allows for their easy separation from the reaction mixture using an external magnet, facilitating catalyst recycling and minimizing product contamination. rsc.orgnih.gov Designing magnetically recoverable catalysts for key steps in the synthesis of this compound would significantly enhance the sustainability of the process.

Heterogeneous Catalysis with Reusable Solid Catalysts: The use of solid catalysts, such as zeolites or activated fly ash, can simplify product purification and catalyst recovery. rsc.orgbhu.ac.in Research into the application of such materials for the synthesis of pyridine derivatives is ongoing. rsc.orgbhu.ac.in Tailoring the properties of these solid catalysts to achieve high selectivity for the formation of this compound is a promising avenue for future investigation.

Synergistic Catalysis: The combination of two or more catalytic cycles in a single reaction vessel can enable transformations that are not possible with a single catalyst. For example, the synergistic use of copper and iminium catalysis has been shown to be effective in the modular synthesis of pyridines. nih.gov Exploring synergistic catalytic systems for the construction of the this compound scaffold could unlock new and highly efficient synthetic pathways.

Exploration of Novel Material Properties and Advanced Functional Applications

The unique electronic nature of the pyridine ring, coupled with the specific functional groups in this compound, suggests a rich potential for the development of advanced materials with tailored properties.

Promising areas for future exploration include:

Q & A

Q. What are the recommended synthetic routes for (4-Ethylpyridin-2-yl)methanamine?

Methodological Answer: The synthesis of this compound can be approached via:

  • Condensation reactions : Reacting 4-ethylpyridine-2-carbaldehyde with ammonia or ammonium acetate under reducing conditions (e.g., NaBH₄ or H₂/Pd-C) to form the primary amine.
  • Nucleophilic substitution : Using halogenated pyridine derivatives (e.g., 2-chloro-4-ethylpyridine) with ammonia in a high-pressure reactor.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product.
    Characterization via IR spectroscopy (amine N-H stretch ~3300 cm⁻¹, pyridine ring vibrations ~1600 cm⁻¹) and elemental analysis (C, H, N) is critical . Retrosynthetic tools (e.g., AI-driven synthesis planning) can optimize routes by analyzing feasible precursors and reaction conditions .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂ adjacent to pyridine) and primary amine protons (δ ~1.5–2.0 ppm, broad).
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 136.2 (C₈H₁₂N₂) with fragmentation patterns indicating loss of NH₂ or ethyl groups.
  • X-ray Crystallography : Resolve crystal structure using SHELX software for bond angles, torsional strains, and hydrogen-bonding networks .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 70.55%, H: 8.88%, N: 20.57%).

Q. What are the key physicochemical properties of this compound critical for experimental design?

Methodological Answer:

Property Value/Description Method
LogP (XLogP) ~0.5 (predicted)Computational modeling
Hydrogen Bond Donors 1 (NH₂)ChemDraw/PubChem
Solubility Soluble in ethanol, DMSO; low in waterExperimental titration
Topological Polar SA ~48.1 ŲMolinspiration

These properties guide solvent selection (e.g., DMSO for biological assays) and bioavailability predictions.

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and interaction profiles of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding to biological targets (e.g., enzymes, receptors) using AutoDock Vina. The pyridine ring’s electron-deficient nature may facilitate π-π stacking with aromatic residues .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The ethyl group’s inductive effects may stabilize charge transfer .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity. High polar surface area (~48 Ų) may limit blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Systematic Meta-Analysis : Aggregate data from multiple studies, applying statistical tests (e.g., ANOVA) to identify outliers .
  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across varying concentrations (µM–mM) to confirm dose dependency.
  • Structural Confirmation : Ensure synthesized derivatives are rigorously characterized (via NMR, MS) to rule out impurities or isomerism as confounding factors .

Q. How does the steric and electronic environment of the pyridine ring influence catalytic applications?

Methodological Answer:

  • Steric Effects : The ethyl group at the 4-position increases steric bulk, potentially hindering substrate access in catalytic cycles. Compare turnover rates with unsubstituted pyridine analogs .
  • Electronic Effects : The pyridine’s electron-withdrawing nature enhances Lewis acidity at adjacent sites. Use cyclic voltammetry to measure redox potentials and correlate with catalytic efficiency (e.g., in hydrogenation reactions) .
  • Ligand Design : Coordinate the amine group to transition metals (e.g., Pd, Cu) for cross-coupling reactions. X-ray absorption spectroscopy (XAS) can probe metal-ligand bond lengths and oxidation states .

Data Contradiction Analysis Framework
For conflicting results (e.g., divergent IC₅₀ values in enzyme assays):

Variable Control : Standardize assay conditions (pH, temperature, co-solvents).

Reproducibility Testing : Repeat experiments in triplicate with independent synthetic batches.

Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence vs. radiometric assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.